Ibogaine

Description

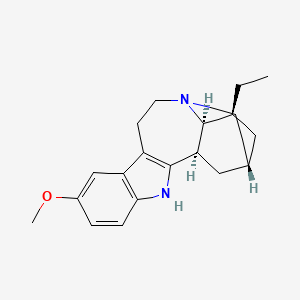

Structure

3D Structure

Properties

Key on ui mechanism of action |

... In this study, /researchers/ first characterized the actions of ibogaine on ethanol self-administration in rodents. Ibogaine decreased ethanol intake by rats in two-bottle choice and operant self-administration paradigms. Ibogaine also reduced operant self-administration of ethanol in a relapse model. Next, /the researchers/ identified a molecular mechanism that mediates the desirable activities of ibogaine on ethanol intake. Microinjection of ibogaine into the ventral tegmental area (VTA), but not the substantia nigra, reduced self-administration of ethanol, and systemic administration of ibogaine increased the expression of glial cell line-derived neurotrophic factor (GDNF) in a midbrain region that includes the VTA. In dopaminergic neuron-like SHSY5Y cells, ibogaine treatment upregulated the GDNF pathway as indicated by increases in phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1 (extracellular signal-regulated kinase 1). Finally, the ibogaine-mediated decrease in ethanol self-administration was mimicked by intra-VTA microinjection of GDNF and was reduced by intra-VTA delivery of anti-GDNF neutralizing antibodies. Together, these results suggest that GDNF in the VTA mediates the action of ibogaine on ethanol consumption. These findings highlight the importance of GDNF as a new target for drug development for alcoholism that may mimic the effect of ibogaine against alcohol consumption but avoid the negative side effects. Ibogaine (Endabuse) is a psychoactive indole alkaloid found in the West African shrub, Tabernanthe iboga. This drug interrupts cocaine and amphetamine abuse and has been proposed for treatment of addiction to these stimulants. However, the mechanism of action that explains its pharmacological properties is unclear. Since previous studies demonstrated differential effects of psychotomimetic drugs (cocaine and methamphetamine) on neuropeptides such as neurotensin (NT), the present study was designed to determine: (1) the effects of ibogaine on striatal, nigral, cortical, and accumbens neurotensin-like immunoreactivity (NTLI); (2) the effects of selective dopamine antagonists on ibogaine-induced changes in NT concentrations in these brain areas; and (3) the effects of ibogaine pretreatment on cocaine-induced changes in striatal, nigral, cortical and accumbens NTLI content. Ibogaine treatments profoundly affected NT systems by increasing striatal, nigral, and accumbens NTLI content 12 h after the last drug administration. In contrast, NTLI concentrations were not significantly increased in the frontal cortex after ibogaine treatment. The ibogaine-induced increases in NTLI in striatum, nucleus accumbens and substantia nigra were blocked by coadministration of the selective D1 receptor antagonist, SCH 23390. The D2 receptor antagonist, eticlopride, blocked the ibogaine-induced increase in nigral NTLI, but not in striatum and nucleus accumbens. Ibogaine pretreatment significantly blocked the striatal and nigral increases of NTLI resulting from a single cocaine administration. Whereas many of the responses by NT systems to ibogaine resembled those which occur after cocaine, there were also some important differences. These data suggest that NT may contribute to an interaction between ibogaine and the DA system and may participate in the pharmacological actions of this drug. Ibogaine, a putative antiaddictive drug, is remarkable in its apparent ability to downgrade withdrawal symptoms and drug craving for extended periods of time after a single dose. Ibogaine acts as a non-competitive NMDA receptor antagonist, while NMDA has been implicated in long lasting changes in neuronal function and in the physiological basis of drug addiction. The purpose of this study was to verify if persistent changes in NMDA receptors could be shown in vivo and in vitro after a single administration of ibogaine. The time course of ibogaine effects were examined on NMDA-induced seizures and (3)H MK-801 binding to cortical membranes in mice 30 min, 24, 48, and 72 hr post treatment. Ibogaine (80 mg/kg, ip) was effective in inhibiting convulsions induced by NMDA at 24 and 72 hours post administration. Likewise, (3)H MK-801 binding was significantly decreased at 24 and 72 hr post ibogaine. No significant differences from controls were found at 30 min or 48 h post ibogaine. This long lasting and complex pattern of modulation of NMDA receptors prompted by a single dose of ibogaine may be associated to its antiaddictive properties. The iboga alkaloids are a class of small molecules defined structurally on the basis of a common ibogamine skeleton, some of which modify opioid withdrawal and drug self-administration in humans and preclinical models. These compounds may represent an innovative approach to neurobiological investigation and development of addiction pharmacotherapy. In particular, the use of the prototypic iboga alkaloid ibogaine for opioid detoxification in humans raises the question of whether its effect is mediated by an opioid agonist action, or if it represents alternative and possibly novel mechanism of action. The aim of this study was to independently replicate and extend evidence regarding the activation of mu-opioid receptor (MOR)-related G proteins by iboga alkaloids. Ibogaine, its major metabolite noribogaine, and 18-methoxycoronaridine (18-MC), a synthetic congener, were evaluated by agonist-stimulated guanosine-5'-O-(gamma-thio)-triphosphate (((35)S)GTPyS) binding in cells overexpressing the recombinant MOR, in rat thalamic membranes, and autoradiography in rat brain slices. In rat thalamic membranes ibogaine, noribogaine and 18-MC were MOR antagonists with functional Ke values ranging from 3 uM (ibogaine) to 13 uM (noribogaine and 18MC). Noribogaine and 18-MC did not stimulate ((35)S)GTPyS binding in Chinese hamster ovary cells expressing human or rat MORs, and had only limited partial agonist effects in human embryonic kidney cells expressing mouse MORs. Ibogaine did not did not stimulate ((35)S)GTPyS binding in any MOR expressing cells. Noribogaine did not stimulate ((35)S)GTPyS binding in brain slices using autoradiography. An MOR agonist action does not appear to account for the effect of these iboga alkaloids on opioid withdrawal. Taken together with existing evidence that their mechanism of action also differs from that of other non-opioids with clinical effects on opioid tolerance and withdrawal, these findings suggest a novel mechanism of action, and further justify the search for alternative targets of iboga alkaloids. For more Mechanism of Action (Complete) data for Ibogaine (12 total), please visit the HSDB record page. |

|---|---|

CAS No. |

83-74-9 |

Molecular Formula |

C20H26N2O |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene |

InChI |

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1 |

InChI Key |

HSIBGVUMFOSJPD-WBPAKMTCSA-N |

SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

Isomeric SMILES |

CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |

melting_point |

148 °C Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/ |

Other CAS No. |

83-74-9 |

Pictograms |

Irritant |

shelf_life |

Stable under recommended storage conditions. /Ibogaine hydrochloride/ |

solubility |

Soluble in chloroform |

Synonyms |

12 Methoxyibogamine 12-Methoxyibogamine Endabuse Ibogaine NIH 10567 NIH-10567 NIH10567 |

vapor_pressure |

3.03X10-8 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

The Ethnobotanical Origins and Neuropharmacological Landscape of Tabernanthe iboga: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical origins, chemical composition, and complex neuropharmacology of Tabernanthe iboga, a West African shrub with a rich history of traditional use and significant interest for modern therapeutic development. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the potential of its constituent alkaloids.

Ethnobotanical and Historical Context

Tabernanthe iboga is a perennial rainforest shrub belonging to the Apocynaceae family, indigenous to Central Africa, particularly Gabon, Cameroon, and the Republic of Congo.[1] For centuries, the root bark of the iboga plant has been a central element in the spiritual practices of the Bwiti tradition, which integrates animism, ancestor worship, and, in some instances, Christianity.[2][3] The discovery of iboga's psychoactive properties is often attributed to the Pygmy peoples, who are believed to have observed its effects on wildlife.[2][4]

Traditionally, iboga is utilized in initiation ceremonies and healing rituals.[2][4] In the Bwiti rite of passage, ingestion of the root bark is intended to induce profound visionary experiences, allowing initiates to commune with ancestors, gain spiritual insight, and undergo a process of personal transformation.[1][2] Beyond its ceremonial use, smaller doses of iboga have been employed by hunters to combat fatigue and hunger during long excursions.[2] The global recognition of iboga and its primary psychoactive alkaloid, this compound, as a potential treatment for substance use disorders, was largely catalyzed by the anecdotal reports of Howard Lotsof in the 1960s, who claimed it significantly reduced his heroin cravings and withdrawal symptoms.[5]

Phytochemical Composition

The root bark of Tabernanthe iboga is the primary source of a complex mixture of indole alkaloids, with this compound being the most abundant and well-studied.[6][7] At least 11 other psychoactive alkaloids have been identified in the plant.[7][8] The principal alkaloids include:

-

This compound: The primary psychoactive and most researched alkaloid.

-

Ibogaline: A significant alkaloid, sometimes found in concentrations up to 15% of the total alkaloid content.[6]

-

Ibogamine: Another key alkaloid present in the root bark.[6]

The concentration of these alkaloids can vary considerably depending on the specific plant, its age, growing conditions, and the methods of preparation and extraction. This variability presents a significant challenge for standardization in research and therapeutic applications.

Table 1: Quantitative Analysis of Alkaloid Content in Tabernanthe iboga Root Bark and Derived Products

| Product Type | Alkaloid | Mean Concentration (%) | Concentration Range (%) |

| Root Bark | This compound | 6.2% | 0.6% - 11.2% |

| Ibogaline | 0.8% | 0.1% - 1.5% | |

| Ibogamine | 0.98% | 0.3% - 2.3% | |

| Total Alkaloids (TA) | This compound | 17.8% | 8.2% - 32.9% |

| Ibogaline | 0.69% | 0.2% - 2.3% | |

| Ibogamine | 4.3% | 0.6% - 16.4% | |

| Purified Total Alkaloids (PTA HCl) | This compound | 73.7% | - |

| Ibogaline | 4.7% | - | |

| Ibogamine | 6.1% | - | |

| This compound HCl | This compound | 67.0% | 61.5% - 73.4% |

| Ibogamine | 5.9% | 2.1% - 8.7% |

Data compiled from Bouso et al. (2020).[9]

Experimental Protocols

General Alkaloid Extraction and Purification

A common method for the extraction and purification of total alkaloids from Tabernanthe iboga root bark is an acid-base extraction. The following is a generalized protocol based on established methodologies.

Materials:

-

Powdered Tabernanthe iboga root bark

-

1% Hydrochloric Acid (HCl) solution

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Dichloromethane:Methanol 9:1 + 0.1% NH₄OH)

-

Acetone

-

Ethanol

Procedure:

-

Acidic Extraction: The powdered root bark is subjected to repeated extractions with a 1% aqueous HCl solution until no more alkaloids are detected in the extract.[2]

-

Filtration: The combined acidic extracts are filtered to remove solid plant material.[2]

-

Basification and Precipitation: The filtered aqueous extract is made alkaline by the addition of concentrated NH₄OH, which causes the total alkaloids (TA) to precipitate out of the solution.[2]

-

Isolation of Total Alkaloids: The precipitated TA is separated by filtration or centrifugation and dried.[2]

-

Organic Solvent Extraction: The dried TA is dissolved in an organic solvent such as ethyl acetate.[10]

-

Drying and Evaporation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under vacuum to yield the crude total alkaloid extract.[10]

-

Chromatographic Purification: The crude extract is purified by column chromatography on silica gel.[10] The column is eluted with a suitable solvent system to separate the different alkaloids.

-

Crystallization: The purified this compound free base can be further purified by crystallization from ethanol.[10]

-

Salt Formation (Optional): To prepare the hydrochloride salt, the purified this compound free base is dissolved in dry acetone, and an equivalent amount of aqueous HCl is added. The resulting this compound HCl precipitate is filtered, washed with cold acetone, and dried under vacuum.[10]

References

- 1. blossomanalysis.com [blossomanalysis.com]

- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 3. Mechanisms of antiaddictive actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beondthis compound.com [beondthis compound.com]

- 5. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug this compound against Alcohol Consumption | Journal of Neuroscience [jneurosci.org]

- 6. This compound How It Works Understanding Its Mechanisms of Action [roothealing.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound signals addiction genes and methamphetamine alteration of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

The Chemical Synthesis and Purification of Ibogaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of ibogaine hydrochloride. The document details methodologies for extraction from natural sources, semi-synthesis from related alkaloids, and total synthesis. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate the primary synthesis and purification workflows.

Introduction

This compound is a psychoactive indole alkaloid naturally occurring in the West African shrub Tabernanthe iboga. It has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. The hydrochloride salt of this compound is the most commonly used form for research and clinical investigation due to its stability and solubility. The production of high-purity this compound hydrochloride is crucial for ensuring safety and efficacy in therapeutic contexts. This guide outlines the principal methods for its preparation, from extraction and semi-synthesis to de novo total chemical synthesis.

Extraction from Natural Sources and Semi-Synthesis

The traditional method for obtaining this compound involves its extraction from the root bark of Tabernanthe iboga or the semi-synthesis from voacangine, an alkaloid found in greater abundance in the plant Voacanga africana.

Extraction of Total Alkaloids from Tabernanthe iboga

An acid-base extraction is commonly employed to isolate the total alkaloid (TA) fraction from the powdered root bark. This process leverages the basic nature of the alkaloids to separate them from the bulk of the plant material.

Experimental Protocol: Acid-Base Extraction of Total Alkaloids

-

Acidic Extraction: The powdered root bark is macerated with a dilute solution of acetic acid (vinegar) to protonate the alkaloids, rendering them soluble in the aqueous medium.

-

Filtration: The acidic solution containing the dissolved alkaloids is filtered to remove the solid plant material.

-

Basification: The filtered acidic extract is then treated with an aqueous solution of ammonia. This deprotonates the alkaloids, causing them to precipitate out of the solution as a crude solid.

-

Isolation: The precipitated Total Alkaloids (TA) are collected by filtration and dried. The TA extract contains a mixture of this compound and other related alkaloids such as ibogaline and ibogamine.

Semi-Synthesis of this compound from Voacangine

Voacanga africana provides a more abundant source of the precursor alkaloid voacangine, which can be converted to this compound through a two-step process involving hydrolysis and decarboxylation.[1][2][3][4][5]

Experimental Protocol: Semi-Synthesis from Voacangine

-

Extraction of Voacangine: Voacangine is first extracted from the root bark of Voacanga africana using an acetone-based extraction or an acid-base extraction similar to that for T. iboga.[1][3]

-

Hydrolysis: The extracted voacangine is subjected to basic hydrolysis to cleave the methyl ester group.

-

Decarboxylation: Subsequent heating of the hydrolyzed intermediate in an acidic medium induces decarboxylation, yielding this compound.[2][4][5]

The overall workflow for extraction and semi-synthesis is depicted below.

Total Chemical Synthesis of this compound

The total synthesis of this compound offers a route to the molecule that is independent of natural sources, allowing for greater control over purity and the potential for the synthesis of novel analogs. Several total syntheses have been reported, with varying degrees of efficiency.

Büchi's Total Synthesis of Ibogamine (1965)

The first total synthesis of an iboga alkaloid, ibogamine, was accomplished by Büchi and co-workers in 1965.[6] This landmark synthesis involved a key Diels-Alder reaction to construct the isoquinuclidine core. The overall synthesis was completed in 14 steps with an overall yield of 1.3%.[6]

Modern Total Synthesis Approaches

More recent synthetic strategies have focused on improving the efficiency and scalability of this compound synthesis.

Gram-Scale Total Synthesis of (±)-Ibogamine

A notable recent approach describes a 9-step synthesis of (±)-ibogamine with an overall yield of 24%.[7][8] Key features of this synthesis include a Mitsunobu fragment coupling and a macrocyclic Friedel-Crafts alkylation.[7][8]

Synthesis from Pyridine

Another efficient strategy enables the synthesis of this compound and related alkaloids from the readily available starting material pyridine. This approach allows for the production of this compound in just seven steps.

A generalized workflow for a modern total synthesis approach is illustrated below.

Purification of this compound Hydrochloride

Regardless of the synthetic or extraction route, the final product must be purified to a high degree for research and clinical applications. The conversion to the hydrochloride salt followed by recrystallization is a common and effective purification method.

Experimental Protocol: Purification of this compound Hydrochloride

-

Formation of Purified Total Alkaloid Hydrochloride (PTA HCl): The crude Total Alkaloid (TA) extract is dissolved in acetone. Concentrated hydrochloric acid is then added to the solution, causing the hydrochloride salts of the alkaloids to precipitate. This precipitate is known as Purified Total Alkaloid Hydrochloride (PTA HCl).

-

Recrystallization: The PTA HCl is then recrystallized from hot ethanol. This compound hydrochloride is less soluble in cold ethanol than many of the other accompanying alkaloids and impurities, allowing for its selective crystallization upon cooling. This step can be repeated to achieve higher purity.

-

Analysis: The purity of the final this compound hydrochloride product is typically assessed by High-Performance Liquid Chromatography (HPLC).[9][10][11][12]

The purification workflow is outlined in the diagram below.

References

- 1. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Disrupting Substance Use Disorder: The Chemistry of Iboga Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gram-Scale Total Synthesis of (±)-Ibogamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Syntheses of Ibogamine, Tabernanthine, Ervaoffine J, and Ervaoffine K [ir.vanderbilt.edu]

- 9. puzzlepiece.org [puzzlepiece.org]

- 10. Safety of this compound administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of this compound and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Complex Dance of a Psychedelic: A Technical Guide to the Pharmacological Profile of Ibogaine and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant scientific interest for its purported anti-addictive properties. Its complex pharmacology, and that of its primary active metabolite, northis compound, presents a multifaceted profile of interactions with a wide array of neuronal targets. This technical guide provides an in-depth exploration of the pharmacological characteristics of this compound and its metabolites, focusing on their interactions with key neurotransmitter systems implicated in addiction. Quantitative binding and functional data are summarized, detailed experimental methodologies are outlined, and crucial signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of pharmacology and drug development.

Introduction

The therapeutic potential of this compound in treating substance use disorders is thought to stem from its intricate engagement with multiple neurotransmitter systems, rather than a single mechanism of action.[1] Upon administration, this compound is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its main active metabolite, northis compound (12-hydroxyibogamine).[2] Northis compound exhibits a distinct pharmacological profile from its parent compound and is believed to contribute significantly to the long-lasting effects observed after this compound administration.[2] This guide will dissect the pharmacological profiles of both this compound and northis compound, providing a detailed overview of their interactions with opioid, serotonergic, dopaminergic, glutamatergic, and sigma receptor systems.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and functional constants (Ke) of this compound and northis compound for various molecular targets. These values, compiled from multiple peer-reviewed studies, offer a quantitative comparison of the potencies of these compounds at different receptors, transporters, and ion channels.

Table 1: Opioid Receptor Binding Affinities and Functional Activity

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki / IC50 / Ke (µM) | Reference |

| This compound | µ-Opioid (MOR) | Binding | [3H]-Naloxone | Mouse Forebrain | ~0.13 & 4 | [3] |

| µ-Opioid (MOR) | Binding | 11.04 ± 0.66 | [4] | |||

| µ-Opioid (MOR) | Functional (GTPγS) | DAMGO | Rat Thalamic Membranes | Ke = 3.05 | [5] | |

| κ-Opioid (KOR) | Binding | 3.77 ± 0.81 | [4] | |||

| δ-Opioid (DOR) | Binding | > 100 | [4] | |||

| Northis compound | µ-Opioid (MOR) | Binding | 2.66 ± 0.62 | [4] | ||

| µ-Opioid (MOR) | Functional (GTPγS) | DAMGO | Rat Thalamic Membranes | Ke = 13.3 | [5] | |

| κ-Opioid (KOR) | Binding | 0.96 ± 0.08 | [4] | |||

| δ-Opioid (DOR) | Binding | 24.72 ± 2.26 | [4] |

Table 2: Serotonin and Dopamine Transporter and Receptor Binding Affinities

| Compound | Target | Assay Type | Radioligand | Tissue/Cell Line | Ki / IC50 (µM) | Reference |

| This compound | Serotonin Transporter (SERT) | Binding | [125I]RTI-55 | Ki = 0.49 ± 0.12 | [6] | |

| Serotonin Transporter (SERT) | Uptake Inhibition | [3H]5-HT | Rat Brain Synaptosomes | IC50 = 2.6 | ||

| 5-HT2A Receptor | Binding | [3H]Ketanserin | Ki = 4.8 ± 1.4 | [6] | ||

| 5-HT3 Receptor | Binding | [3H]GR-65630 | IC50 = 3.9 ± 1.1 | [6] | ||

| Dopamine Transporter (DAT) | Binding | [6] | ||||

| Northis compound | Serotonin Transporter (SERT) | Binding | [125I]RTI-55 | Ki = 0.0407 ± 0.0116 | [6] | |

| Dopamine Transporter (DAT) | Binding | [6] |

Table 3: NMDA and Sigma Receptor Binding Affinities

| Compound | Target | Assay Type | Radioligand | Tissue/Cell Line | Ki / IC50 (µM) | Reference |

| This compound | NMDA Receptor (MK-801 site) | Binding | [3H]MK-801 | Rat Forebrain Membranes | IC50 = 3.2 | [7] |

| NMDA Receptor | Whole-cell recording | Cultured Rat Hippocampal Neurons | IC50 = 3.1 (at -60 mV) | [7] | ||

| Sigma-2 Receptor | Binding | Ki = 0.201 | [1] | |||

| Sigma-1 Receptor | Binding | Ki = 8.554 | [1] | |||

| Northis compound | NMDA Receptor (MK-801 site) | Binding | [3H]MK-801 | Human Caudate/Cerebellum | This compound is 4-6 fold more potent | [8] |

| Sigma-2 Receptor | Binding | Lower affinity than this compound |

Key Signaling Pathways and Mechanisms of Action

This compound and northis compound exert their effects through a complex interplay of actions on various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Northis compound's Biased Agonism at the Kappa-Opioid Receptor

Northis compound acts as a biased agonist at the kappa-opioid receptor (KOR), preferentially activating G-protein signaling over the β-arrestin pathway. This biased agonism may contribute to its anti-addictive effects without inducing the dysphoria typically associated with KOR activation.

This compound's Modulation of the GDNF Signaling Pathway

This compound has been shown to upregulate the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA).[4][9] This neurotrophic factor is involved in neuronal survival and plasticity and may contribute to the long-lasting anti-addictive effects of this compound by promoting the restoration of dopamine pathways.[5][10]

Detailed Experimental Methodologies

This section provides an overview of the key experimental protocols used to characterize the pharmacological profile of this compound and its metabolites.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of this compound and northis compound for a target of interest (e.g., opioid receptors, serotonin transporter).

General Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]DAMGO for µ-opioid receptors) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound or northis compound).

-

For determining non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow across the membrane of a single cell, allowing for the functional characterization of ion channels and receptors.

Objective: To determine the effect of this compound on NMDA receptor-mediated currents in neurons.[7]

General Protocol:

-

Cell Preparation:

-

Culture primary neurons (e.g., rat hippocampal neurons) or use a cell line expressing the NMDA receptor.

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid).

-

-

Pipette Preparation and Sealing:

-

Fabricate a glass micropipette with a tip diameter of ~1-2 µm.

-

Fill the pipette with an internal solution that mimics the intracellular ionic composition.

-

Under microscopic guidance, carefully bring the pipette tip into contact with the membrane of a single neuron.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

-

Voltage-Clamp Recording:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the agonist (e.g., NMDA) to the cell to evoke an inward current.

-

After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.

-

Record the resulting changes in the amplitude and kinetics of the NMDA-evoked currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents in the absence and presence of this compound.

-

Plot the percentage of inhibition of the current against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To determine the effect of this compound administration on dopamine and serotonin levels in the nucleus accumbens.

General Protocol:

-

Probe Implantation:

-

Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

After collecting baseline samples, administer this compound (e.g., intraperitoneally).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

Express the neurotransmitter levels as a percentage of the baseline levels.

-

Compare the time course of neurotransmitter changes between the this compound-treated group and a vehicle-treated control group.

-

Conclusion

The pharmacological profiles of this compound and its primary metabolite, northis compound, are characterized by their interactions with a multitude of neuronal targets. This "dirty" pharmacology, while challenging to dissect, likely underlies their potential therapeutic effects in addiction. This compound's actions as a weak µ-opioid receptor agonist and NMDA receptor antagonist, coupled with its influence on serotonin and dopamine transporters, contribute to its acute psychoactive and withdrawal-suppressing effects. The long-lasting actions are likely mediated, at least in part, by northis compound's more potent and sustained activity at the serotonin transporter and its biased agonism at the kappa-opioid receptor. Furthermore, the upregulation of neurotrophic factors such as GDNF suggests a mechanism for promoting neuronal plasticity and reversing the neuroadaptations associated with chronic drug use.

This technical guide provides a foundational understanding of the complex pharmacology of these compounds. Further research is warranted to fully elucidate the intricate signaling cascades and the precise contributions of each molecular target to the overall therapeutic and psychoactive effects of this compound. A deeper understanding of these mechanisms is essential for the development of safer and more effective second-generation compounds for the treatment of substance use disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. What We Have Gained from this compound: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders. | Semantic Scholar [semanticscholar.org]

- 3. This compound Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glial cell line-derived neurotrophic factor mediates the desirable actions of the anti-addiction drug this compound against alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling this compoundâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 6. What We Have Gained from this compound: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties of this compound and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Drug Policy Facts [drugpolicyfacts.org]

- 10. jneurosci.org [jneurosci.org]

Ibogaine's Interaction with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of ibogaine, a psychoactive indole alkaloid, at the N-methyl-D-aspartate (NMDA) receptor. This compound's interaction with the NMDA receptor is a key component of its complex pharmacology and is thought to contribute significantly to its putative anti-addictive properties. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in this interaction.

Core Mechanism of Action: Non-Competitive Antagonism

This compound acts as a non-competitive antagonist of the NMDA receptor.[1][2] This means it does not compete with the endogenous agonists, glutamate and glycine, for their binding sites. Instead, this compound binds to a site within the receptor's ion channel, specifically the phencyclidine (PCP) or MK-801 binding site.[3][4][5] This action physically blocks the flow of ions, primarily Ca2+, through the channel, thereby inhibiting receptor function.

The blockade is both voltage-dependent and use-dependent .[6][7] Voltage-dependency implies that this compound's blocking and unblocking rates are influenced by the membrane potential. Use-dependency means that the antagonist has a higher affinity for the open or activated state of the NMDA receptor channel.[8] For this compound to effectively block the channel, the receptor must first be activated by glutamate and glycine, allowing the channel to open and expose this compound's binding site. This characteristic is significant as it suggests this compound may preferentially target overactive NMDA receptors, a state implicated in excitotoxicity and addiction-related neuroplasticity.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of this compound and its primary metabolite, northis compound, with the NMDA receptor. This data has been compiled from various in vitro studies.

| Compound | Assay Type | Radioligand | Tissue/Cell Line | Ki (μM) | IC50 (μM) | Reference(s) |

| This compound | Radioligand Binding | [3H]MK-801 | Rat Forebrain | 1.01 | - | [9][10] |

| Radioligand Binding | [3H]MK-801 | Rat Cortex | - | 3.2 | [6] | |

| Radioligand Binding | [3H]MK-801 | Human Caudate & Cerebellum | - | - | [3][11][12] | |

| Radioligand Binding | [3H]TCP | Rat Forebrain | 1.5 | - | [7] | |

| Radioligand Binding | [3H]MK-801 / [3H]TCP | Rat Cortex (High Affinity) | 0.01-0.05 | - | [4][5] | |

| Radioligand Binding | [3H]MK-801 / [3H]TCP | Rat Cortex (Low Affinity) | 2-4 | - | [4][5] | |

| Radioligand Binding | [3H]MK-801 / [3H]TCP | Rat Cerebellum (Low Affinity) | 2-4 | - | [4][5] | |

| Electrophysiology | Whole-cell Patch Clamp | Cultured Rat Hippocampal Neurons | 2.3 (at -60 mV) | 3.1 (at -60 mV) | [6][7] | |

| Neurotoxicity Assay | Glutamate-induced | Neuronal Cultures | - | 4.5 | [7] | |

| Neurotoxicity Assay | Glutamate-induced | - | - | ~4.9 | [13] | |

| Northis compound | Radioligand Binding | - | NMDA Receptors | 5-6 | - | [13] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. IC50 (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Key Experimental Protocols

The following are detailed methodologies for two primary experimental techniques used to characterize the interaction of this compound with NMDA receptors.

Radioligand Binding Assay with [3H]MK-801

This assay is used to determine the binding affinity (Ki) of this compound for the MK-801 binding site within the NMDA receptor ion channel.

a) Membrane Preparation:

-

Brain tissue (e.g., rat forebrain or cortex) is homogenized in ice-cold Tris-HCl buffer.[11]

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.

b) Binding Assay:

-

Aliquots of the prepared membrane suspension are incubated with a fixed concentration of the radioligand [3H]MK-801 (typically in the low nanomolar range) and varying concentrations of the competing ligand (this compound).[11]

-

The incubation is carried out in a buffer solution at a controlled temperature (e.g., 25°C) and for a specific duration to reach equilibrium.[11]

-

To determine non-specific binding, a parallel set of tubes is incubated with an excess of a known high-affinity, non-radioactive ligand for the MK-801 site (e.g., unlabeled MK-801 or phencyclidine).[11]

c) Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

d) Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value of this compound.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of this compound on the ion currents flowing through NMDA receptors in live neurons.

a) Cell Preparation:

-

Neurons (e.g., cultured hippocampal neurons or neurons in acute brain slices) are prepared and placed on the stage of an inverted microscope.[6]

-

The cells are continuously perfused with an extracellular solution (artificial cerebrospinal fluid).

b) Patch-Clamp Recording:

-

A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing electrical access to the entire neuron.

-

The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV or -70 mV).[6]

c) NMDA Receptor Activation and this compound Application:

-

NMDA receptors are activated by applying their agonists, glutamate and glycine, to the cell.

-

The resulting inward ion current is recorded.

-

This compound is then applied to the cell, either before or during the application of the NMDA agonists.

-

The effect of this compound on the amplitude and kinetics of the NMDA-induced current is measured.

d) Use-Dependency Protocol:

-

To assess use-dependency, NMDA receptors are repeatedly activated in the presence of this compound.

-

A progressive increase in the blocking effect with each subsequent activation indicates that the drug preferentially binds to the open state of the channel.

Signaling Pathways and Logical Relationships

The interaction of this compound with the NMDA receptor initiates a cascade of downstream effects and is also influenced by other receptor systems.

This compound's Action at the NMDA Receptor

The following diagram illustrates the direct mechanism of this compound as an open-channel blocker of the NMDA receptor.

References

- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. youtube.com [youtube.com]

- 4. scholars.nova.edu [scholars.nova.edu]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Application of Gamma-Range Auditory Steady-State Responses in Animal Models: A Semi-Structured Literature Review [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. stackoverflow.com [stackoverflow.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

Ibogaine's Interaction with Serotonergic and Dopaminergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, exhibits a complex pharmacological profile with significant interactions within the central nervous system. Its putative anti-addictive properties are hypothesized to stem from its multifaceted engagement with multiple neurotransmitter systems. This technical guide provides an in-depth examination of this compound's mechanisms of action, focusing specifically on its interactions with the serotonergic and dopaminergic systems. We consolidate quantitative data on binding affinities and functional assays, detail key experimental protocols for studying these interactions, and present visual diagrams of the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Interaction with the Serotonergic System

This compound and its primary active metabolite, northis compound, demonstrate significant activity at the serotonin transporter (SERT) and select serotonin receptors. This interaction is believed to contribute to this compound's modulation of mood and its potential antidepressant effects.

Serotonin Transporter (SERT)

This compound acts as a non-competitive inhibitor of the serotonin transporter (SERT), a mechanism that distinguishes it from typical selective serotonin reuptake inhibitors (SSRIs).[1] This non-competitive inhibition means that this compound binds to a site on the transporter that is distinct from the serotonin binding site, thereby impeding the reuptake of serotonin without directly competing with it.[2] This action leads to an increase in the synaptic concentration of serotonin. Cryo-electron microscopy studies have revealed that this compound can bind to the central binding site of SERT in its outward-open, occluded, and inward-open conformations.[1][3]

Northis compound, the primary active metabolite of this compound, is a more potent SERT inhibitor than its parent compound.[4]

Quantitative Data: this compound and Northis compound at SERT

| Compound | Assay Type | Species | System | Value | Reference |

| This compound | [³H]5-HT Uptake Inhibition | Human | HEK-293 Cells | IC₅₀: 6.43 µM | [Jacobs et al., 2012][5] |

| This compound | [³H]5-HT Uptake Inhibition | Rat | Brain Synaptosomes | IC₅₀: 2.6 µM | [Sershen et al., 1999][6] |

| This compound | [³H]this compound Binding | Human | ts2-active SERT | K_d: 400 ± 100 nM | [Coleman et al., 2019][3] |

| Northis compound | [¹²⁵I]RTI-55 Binding | Human | - | K_i: 40.7 ± 11.6 nM | [Mash et al., 2000][4] |

Serotonin 5-HT₂ₐ Receptor

While this compound has a low affinity for the 5-HT₂ₐ receptor, this interaction is thought to be involved in its psychedelic and oneirogenic (dream-like) effects.[7] The downstream signaling of the 5-HT₂ₐ receptor is complex, involving both G-protein-dependent and β-arrestin-dependent pathways. Activation of the Gq/11 pathway by 5-HT₂ₐ agonists is a key predictor of psychedelic potential.[8] It is hypothesized that this compound's modulation of this receptor system, possibly indirectly, contributes to the altered states of consciousness reported by users.

Signaling Pathway: 5-HT₂ₐ Receptor Activation

Interaction with the Dopaminergic System

This compound's interaction with the dopaminergic system is a critical component of its potential anti-addictive effects, particularly in the context of substance use disorders involving stimulants and opioids.

Dopamine Transporter (DAT)

In contrast to its effect on SERT, this compound acts as a competitive inhibitor of the dopamine transporter (DAT).[9] This means it directly competes with dopamine for binding to the transporter, thereby blocking dopamine reuptake and increasing its synaptic concentration. However, the in vivo effects of this compound on dopamine levels are complex. Acutely, systemic administration of this compound has been shown to decrease extracellular dopamine in the striatum and nucleus accumbens in some studies.[10][11] This is followed by a persistent decrease in dopamine metabolites.[10][12]

Quantitative Data: this compound at DAT

| Compound | Assay Type | Species | System | Value | Reference |

| This compound | [³H]MPP⁺ Uptake Inhibition | Human | HEK-293 Cells | IC₅₀: 23.17 µM | [Jacobs et al., 2012][5] |

| This compound | [³H]DA Uptake Inhibition | Rat | Synaptosomes | IC₅₀: 20 µM | [Sershen et al., 1999][6] |

Modulation of Dopamine Release

In vivo microdialysis studies have demonstrated that local administration of high concentrations of this compound into the nucleus accumbens and striatum can decrease extracellular dopamine levels.[10][12] Conversely, this compound has been shown to potentiate the effects of D-amphetamine on dopamine release.[12] This suggests a complex, context-dependent modulation of dopamine dynamics.

Experimental Protocols

Radioligand Binding Assay for SERT and DAT

This protocol is adapted from Jacobs et al. (2012).[5]

Objective: To determine the binding affinity (IC₅₀) of this compound for the human serotonin and dopamine transporters.

Materials:

-

HEK-293 cells stably expressing hSERT or hDAT.

-

Membrane preparation buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2 mM MgCl₂ (for SERT). For DAT, EDTA is omitted.

-

Binding buffer (SERT): 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2 mM MgCl₂, 3 mM KCl, 120 mM NaCl.

-

Radioligands: [³H]imipramine for SERT, [³H]CFT for DAT.

-

This compound solutions of varying concentrations.

-

GF/B glass microfiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK-293 cells expressing the target transporter and prepare cell membranes by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, combine the cell membranes (10-12 µg protein), the appropriate radioligand (e.g., 2 nM [³H]imipramine), and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the reaction mixture for 1 hour at 20°C.

-

Filtration: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding using an excess of a known inhibitor (e.g., 10 µM paroxetine for SERT). Calculate specific binding and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Experimental Workflow: Radioligand Binding Assay

In Vivo Microdialysis

This protocol is a generalized representation based on studies by Glick et al. (1993).[10]

Objective: To measure extracellular levels of dopamine and serotonin and their metabolites in specific brain regions of awake, freely moving rats following this compound administration.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Surgical tools.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC with electrochemical detection.

-

This compound solution for injection or perfusion.

Procedure:

-

Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effects.

Conclusion

This compound's interactions with the serotonergic and dopaminergic systems are intricate and multifaceted. Its unique non-competitive inhibition of SERT, coupled with its competitive inhibition of DAT, results in a complex modulation of synaptic monoamine levels. The potent activity of its metabolite, northis compound, at SERT suggests a significant contribution to its overall pharmacological effects. The downstream consequences of these interactions, particularly the indirect modulation of the 5-HT₂ₐ receptor and the dynamic changes in dopamine release, are central to its psychoactive properties and its potential as an anti-addictive agent. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed herein, is crucial for the continued investigation and potential therapeutic development of this compound and related compounds.

References

- 1. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanistic basis for noncompetitive this compound inhibition of serotonin and dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 5. The Mechanistic Basis for Noncompetitive this compound Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of this compound on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Northis compound Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. puzzlepiece.org [puzzlepiece.org]

- 11. Interactions between this compound, a potential anti-addictive agent, and morphine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Local effects of this compound on extracellular levels of dopamine and its metabolites in nucleus accumbens and striatum: interactions with D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Landscape of Ibogaine at Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant scientific interest for its purported anti-addictive properties, particularly in the context of opioid dependence. Its complex pharmacology, however, necessitates a detailed understanding of its interactions with various neurochemical systems. This technical guide provides an in-depth examination of the neurochemical effects of this compound and its primary metabolite, northis compound, on opioid receptors. We will explore their binding affinities, functional activities, and the intricate signaling pathways they modulate, presenting quantitative data in a clear, tabular format and detailing the experimental protocols used in key studies.

Binding Affinities of this compound and Northis compound at Opioid Receptors

The initial interaction of a ligand with a receptor is defined by its binding affinity, typically expressed as the inhibition constant (Ki). The following table summarizes the Ki values for this compound and northis compound at the mu (µ), kappa (κ), and delta (δ) opioid receptors, as reported in various radioligand binding studies. It is noteworthy that the reported affinities can vary between studies, potentially due to different experimental conditions, such as the radioligand and tissue preparation used.

| Compound | Receptor | Ki (µM) | Species/Tissue | Reference Radioligand | Citation(s) |

| This compound | µ-Opioid (MOR) | 11.04 ± 0.66 | Bovine Cerebral Cortex | Not Specified | [1] |

| ~0.130 (high affinity site) | Mouse Forebrain | [³H]-Naloxone | [2] | ||

| ~4 (low affinity site) | Mouse Forebrain | [³H]-Naloxone | [2] | ||

| κ-Opioid (KOR) | 3.77 ± 0.81 | Bovine Cerebral Cortex | Not Specified | [1] | |

| 2 | Not Specified | Not Specified | [2] | ||

| δ-Opioid (DOR) | > 100 | Bovine Cerebral Cortex | Not Specified | [1] | |

| Northis compound | µ-Opioid (MOR) | 2.66 ± 0.62 | Bovine Cerebral Cortex | Not Specified | [1] |

| κ-Opioid (KOR) | 0.96 ± 0.08 | Bovine Cerebral Cortex | Not Specified | [1] | |

| δ-Opioid (DOR) | 24.72 ± 2.26 | Bovine Cerebral Cortex | Not Specified | [1] |

Functional Activity at Opioid Receptors

Beyond simple binding, the functional activity of a ligand determines whether it activates (agonist), blocks (antagonist), or has no effect on receptor signaling. The functional profiles of this compound and northis compound are complex and exhibit receptor-specific and pathway-specific effects, a phenomenon known as biased agonism. The following tables summarize key functional parameters, including potency (EC50), efficacy (Emax), and functional inhibition constants (Ke).

G-Protein Activation ([³⁵S]GTPγS Binding Assays)

| Compound | Receptor | Assay Type | EC₅₀ (µM) | Eₘₐₓ (% of standard agonist) | Kₑ (µM) | Cell Line/Tissue | Citation(s) |

| This compound | MOR | Agonist Stimulation | No stimulation | 0 | 1.94 - 4.08 | HEK 293-mMOR, Rat Thalamus | [3][4] |

| Northis compound | MOR | Agonist Stimulation | 7.42 ± 1.3 | 36 ± 6 | 1.48 - 13.3 | HEK 293-mMOR, CHO-hMOR, Rat Thalamus | [3][4] |

| KOR | Agonist Stimulation | 49 | 92 | - | Mouse opioid receptors | [5] | |

| 18-MC | MOR | Agonist Stimulation | 3.42 ± 2.2 | 19 ± 4 | 13.2 - 19.1 | HEK 293-mMOR, Rat Thalamus | [3][4] |

β-Arrestin Recruitment Assays

While specific quantitative data for β-arrestin recruitment by this compound at opioid receptors is not extensively detailed in the provided search results, the literature suggests that northis compound is a weak partial agonist for β-arrestin 2 recruitment at the kappa opioid receptor. This indicates a G-protein bias for northis compound at this receptor subtype.

Signaling Pathways

The interaction of this compound and northis compound with opioid receptors initiates a cascade of intracellular signaling events. The differential activation of G-protein-dependent and β-arrestin-dependent pathways is a key feature of their pharmacology.

Mu-Opioid Receptor (MOR) Signaling

Activation of the MOR by a classical agonist leads to the coupling of Gαi/o proteins. This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs)[6]. These actions generally lead to a decrease in neuronal excitability. The recruitment of β-arrestin to the MOR can lead to receptor desensitization and internalization, as well as the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade[6][7]. This compound appears to act as an antagonist at the MOR in terms of G-protein activation, while northis compound is a partial agonist[3][4].

Figure 1: Simplified signaling pathway of the mu-opioid receptor, indicating the points of modulation by this compound and northis compound.

Kappa-Opioid Receptor (KOR) Signaling

Similar to the MOR, the KOR is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels[8]. KOR activation is also known to activate p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinases (JNK)[8][9]. Northis compound has been identified as a G-protein biased agonist at the KOR, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway[5]. This biased agonism may contribute to its unique pharmacological profile.

Figure 2: Northis compound's biased agonism at the kappa-opioid receptor, favoring the G-protein pathway.

Experimental Protocols

A thorough understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay quantifies the affinity of a test compound for a specific receptor.

Figure 3: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues (e.g., bovine cerebral cortex, mouse forebrain) or cells expressing the opioid receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-naloxone for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or northis compound). The incubation is typically carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for G-Protein Activation)

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

References

- 1. Radioligand-binding study of northis compound, a likely metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High affinity this compound binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 4. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxa-Iboga alkaloids lack cardiac risk and disrupt opioid use in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Ibogaine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaine is a psychoactive indole alkaloid with a complex and multifaceted pharmacology in the central nervous system (CNS). Its potential as a therapeutic agent, particularly in the context of substance use disorders, has spurred significant research into its mechanisms of action. This technical guide provides a comprehensive overview of the principal molecular targets of this compound and its primary active metabolite, northis compound. We present a detailed summary of quantitative binding and functional data, outline key experimental methodologies for assessing these interactions, and visualize the major signaling pathways implicated in this compound's effects. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds.

Introduction

This compound's interaction with a wide array of CNS targets contributes to its unique pharmacological profile, which includes psychedelic, anti-addictive, and antidepressant-like effects. Unlike classical psychedelics that primarily target the serotonin 5-HT2A receptor, this compound's actions are distributed across several neurotransmitter systems, including serotonergic, dopaminergic, glutamatergic, cholinergic, and opioidergic pathways.[1] Furthermore, this compound modulates the expression of neurotrophic factors, suggesting a role in neuroplasticity. This polypharmacology presents both therapeutic opportunities and challenges, necessitating a detailed understanding of its interactions with specific molecular targets.

Primary Molecular Targets of this compound and Northis compound

The following sections detail the key molecular targets of this compound and its metabolite, northis compound, in the CNS. Quantitative data are summarized in the tables below.

Neurotransmitter Transporters

This compound and northis compound are notable for their interaction with the serotonin transporter (SERT) and the dopamine transporter (DAT).

-

Serotonin Transporter (SERT): this compound acts as a non-competitive inhibitor of SERT.[2] This mechanism involves this compound binding to a site distinct from the substrate-binding site, stabilizing the transporter in an inward-facing conformation.[2] This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs). Northis compound exhibits a significantly higher affinity for SERT than this compound.[3]

-

Dopamine Transporter (DAT): Similar to its action on SERT, this compound non-competitively inhibits DAT.[2] Some studies suggest that certain this compound analogs can act as pharmacological chaperones for misfolded DAT variants.[4]

Receptors

This compound and northis compound interact with a broad range of receptors in the CNS.

-

Sigma (σ) Receptors: this compound displays a notable affinity for sigma receptors, with a higher selectivity for the σ2 subtype over the σ1 subtype.[5] The interaction with σ2 receptors may be linked to some of this compound's adverse effects.[3]

-

Opioid Receptors: Both this compound and northis compound interact with kappa (κ) and mu (μ) opioid receptors. Northis compound is a G-protein biased κ-opioid receptor agonist and a weak μ-opioid receptor antagonist.[6] These interactions are thought to contribute to the anti-addictive properties of this compound.

-

Nicotinic Acetylcholine Receptors (nAChRs): this compound is an antagonist at α3β4 nicotinic acetylcholine receptors. This action is believed to play a role in its anti-addictive effects against nicotine and other substances of abuse.

-

N-Methyl-D-Aspartate (NMDA) Receptors: this compound acts as a non-competitive antagonist of the NMDA receptor, binding to the PCP site within the ion channel.[7] This glutamatergic modulation is another key aspect of its anti-addictive and psychoactive properties.[8][9]

-

Serotonin (5-HT) Receptors: While not its primary mechanism of action, this compound and its metabolite interact with various serotonin receptors, including 5-HT2A and 5-HT3 subtypes.[10] Northis compound has a higher affinity for the serotonin transporter than this compound.[3]

Neurotrophic Factors

A significant aspect of this compound's long-term effects is its ability to modulate the expression of neurotrophic factors.

-

Glial Cell Line-Derived Neurotrophic Factor (GDNF): this compound has been shown to upregulate the expression of GDNF, which is implicated in the survival and function of dopaminergic neurons. This effect is thought to contribute to the sustained reduction in drug-seeking behavior.

-

Brain-Derived Neurotrophic Factor (BDNF): this compound also influences the expression of BDNF, another critical neurotrophin involved in neuroplasticity, learning, and memory.

Quantitative Data Summary

The binding affinities and functional potencies of this compound and northis compound at their primary CNS targets are summarized in the following tables.

Table 1: Binding Affinities (Ki) of this compound and Northis compound at CNS Targets

| Target | Ligand | Species | Assay Type | Ki (nM) | Reference(s) |

| Sigma-2 Receptor | This compound | Rat Brain | Radioligand Binding ([³H]DTG) | 201 | [5] |

| Sigma-1 Receptor | This compound | Rat Brain | Radioligand Binding (--INVALID-LINK---pentazocine) | 8554 | [5] |

| NMDA Receptor (PCP site) | This compound | Rat Cortex | Radioligand Binding ([³H]MK-801) | 10-50 (High affinity), 2000-4000 (Low affinity) | [7] |

| Kappa Opioid Receptor | Northis compound | - | Functional Assay (GDP-GTP exchange) | EC50 = 9000 | [6] |

| Mu Opioid Receptor | Northis compound | - | Functional Assay (G-protein and β-arrestin) | Ke = 20000 | [6] |

| Serotonin Transporter (SERT) | Northis compound | - | Radioligand Binding ([¹²⁵I]RTI-55) | 40.7 | [3] |

| Serotonin Transporter (SERT) | This compound | - | Radioligand Binding ([¹²⁵I]RTI-55) | ~400 | [3] |

Table 2: Functional Potencies (IC50) of this compound and Northis compound

| Target | Ligand | Species | Assay Type | IC50 (µM) | Reference(s) |

| NMDA Receptor | This compound | Cultured Rat Hippocampal Neurons | Whole-cell recording | 3.1 | [8] |

| NMDA Receptor (dizocilpine binding) | This compound | Rat Forebrain Membranes | Radioligand Binding ([³H]dizocilpine) | 3.2 | [8] |

| Mu Opioid Receptor (DAMGO stimulation) | This compound | HEK 293 cells | [³⁵S]GTPγS binding | 17 | [11] |

| Serotonin Transporter (Paroxetine binding) | Northis compound | - | Radioligand Binding | 15-20 fold lower potency than RTI-55 binding | [3] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the interactions of this compound with its molecular targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

-

Protocol for Sigma-2 Receptor Binding Assay:

-

Tissue Preparation: Rat liver or brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Aliquots of the membrane preparation are incubated with a specific radioligand for the sigma-2 receptor (e.g., [³H]DTG) and varying concentrations of the test compound (this compound). To isolate binding to the sigma-2 receptor, a masking ligand for the sigma-1 receptor (e.g., (+)-pentazocine) is included.[12]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

-

Functional Assays

Objective: To assess the functional consequences of a compound binding to its target (e.g., agonism, antagonism, inhibition).

-

Protocol for SERT/DAT Inhibition Assay:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells are transfected to express the human serotonin or dopamine transporter.

-

Uptake Assay: The cells are incubated with a radiolabeled substrate (e.g., [³H]serotonin or [³H]dopamine) in the presence of varying concentrations of the test compound (this compound).

-

Measurement: The amount of radiolabeled substrate taken up by the cells is measured.

-

Data Analysis: The IC50 value for the inhibition of transport is determined. To distinguish between competitive and non-competitive inhibition, kinetic studies (e.g., Michaelis-Menten plots) are performed at different substrate and inhibitor concentrations.[2]

-

-

Protocol for Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding):

-

Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., μ-opioid receptor) or from brain tissue are prepared.

-

Incubation: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog that binds to activated G-proteins), a known agonist (e.g., DAMGO for the μ-opioid receptor), and varying concentrations of the test compound.

-

Separation and Quantification: Bound [³⁵S]GTPγS is separated and quantified as in the radioligand binding assay.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates G-protein activation (agonism), while a decrease in agonist-stimulated binding indicates antagonism. EC50 (for agonists) or IC50/Ke (for antagonists) values are determined.[11]

-

-

Protocol for NMDA Receptor Electrophysiology (Patch-Clamp):

-

Cell Preparation: Cultured neurons (e.g., rat hippocampal neurons) are used.

-

Recording: Whole-cell voltage-clamp recordings are made from individual neurons.

-

Drug Application: NMDA is applied to the neuron to elicit an inward current. The test compound (this compound) is then co-applied with NMDA to assess its effect on the current.

-

Data Analysis: The concentration-dependent block of the NMDA-induced current is measured to determine the IC50 value. The voltage- and use-dependency of the block can also be investigated.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's molecular targets.

Conclusion

This compound's complex pharmacology, characterized by its interactions with multiple CNS targets, underscores its potential as a novel therapeutic agent. A thorough understanding of its molecular mechanisms is paramount for the development of safer and more efficacious derivatives. This technical guide provides a consolidated resource of the current knowledge on this compound's molecular targets, offering a foundation for future research and drug discovery efforts in this promising area of neuropharmacology. Further investigation into the downstream signaling cascades and the interplay between this compound's various targets will be crucial in fully elucidating its therapeutic effects.

References

- 1. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Northis compound Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanistic Basis for Noncompetitive this compound Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 4. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morphing of this compound: A Successful Attempt into the Search for Sigma-2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Northis compound is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for roles of kappa-opioid and NMDA receptors in the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]